molecular formula C19H17BrN2O2S B383960 Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-81-2

Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B383960
CAS No.: 500148-81-2
M. Wt: 417.3g/mol
InChI Key: MFWSAKOMKUNDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative. Its structure features a 3-bromophenyl substituent at position 4, a methyl group at position 6, a thioxo group at position 2, and a benzyl ester at position 3.

Properties

IUPAC Name

benzyl 4-(3-bromophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-12-16(18(23)24-11-13-6-3-2-4-7-13)17(22-19(25)21-12)14-8-5-9-15(20)10-14/h2-10,17H,11H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWSAKOMKUNDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, including antioxidant, antimicrobial, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction process. The compound is derived from the Biginelli reaction, which combines an aromatic aldehyde with urea and a β-ketoester in the presence of a catalyst. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively and reduce oxidative stress in various biological systems. The mechanism often involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) .

Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains. In vitro studies demonstrate that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it is particularly effective against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent studies have explored the anticancer properties of benzyl tetrahydropyrimidines. For example, compounds structurally related to this compound have shown promise in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Case Studies

  • Antioxidant Efficacy : A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that those with electron-withdrawing groups exhibited enhanced antioxidant activity compared to their electron-donating counterparts. This suggests that structural modifications can significantly influence biological activity .
  • Microbial Resistance : In a clinical setting, derivatives of this compound were tested against multi-drug resistant strains of bacteria. Results indicated a notable reduction in bacterial load in treated samples compared to controls .
  • Cancer Cell Line Studies : A recent investigation into the effects of this compound on human breast cancer cell lines revealed that it not only inhibited cell growth but also induced morphological changes indicative of apoptosis. Flow cytometry analysis confirmed an increase in the sub-G1 population of cells after treatment .

Scientific Research Applications

Industrial Production Techniques

In industrial settings, the production can be optimized through:

  • Temperature Control : Adjusting the temperature to maximize yield.
  • Continuous Flow Reactors : Enhancing efficiency and scalability.
  • Purification Techniques : Utilizing recrystallization or chromatography to obtain high-purity products.

Chemistry

Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new chemical entities with enhanced properties.

Biology

Research has indicated that derivatives of this compound exhibit promising biological activities:

  • Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus.
  • Antitubercular Activity : Certain derivatives have demonstrated efficacy against Mycobacterium tuberculosis, particularly in its dormant state.

Case Study: Antibacterial Screening

A study evaluated various synthesized tetrahydropyrimidine derivatives for their antibacterial activity against Staphylococcus aureus. The results indicated that specific structural modifications significantly enhanced antibacterial potency.

Compound NameMIC (µg/mL)Structural Feature
Compound A32Presence of halogen
Compound B16Alkyl substitution
Benzyl Ester8Aromatic ring

Medicine

Due to its bioactive properties, this compound is being explored as a potential therapeutic agent for various diseases. Its mechanism of action may involve the inhibition of key enzymes or receptors related to microbial cell wall synthesis and modulation of inflammatory pathways.

Industry

In industrial applications, this compound is utilized in the development of new materials and pharmaceuticals. Its unique properties make it suitable for formulating advanced drug delivery systems and novel therapeutic agents.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural variables among DHPM analogs include:

  • Aryl substituents : Position and electronic nature (e.g., bromo, chloro, hydroxy, methoxy).
  • Ester groups : Benzyl, ethyl, or long-chain aliphatic esters (e.g., octadec-9-enyl).
  • Oxo vs. thioxo groups : The presence of a sulfur atom (thioxo) instead of oxygen (oxo).
Table 1: Comparative Analysis of DHPM Derivatives
Compound Name Aryl Substituent Ester Group X (O/S) Melting Point/State Key Biological Activity Reference
Benzyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Target) 3-bromophenyl Benzyl S Not reported* Inferred antitumor/antiviral -
Ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-bromophenyl Ethyl O Not reported Calcium channel modulation
(Z)-Octadec-9-enyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-hydroxyphenyl Octadec-9-enyl S 134–136°C (solid) Antitumoral (breast cancer)
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-cyanophenyl Ethyl S Not reported (crystalline) Antibacterial/antihypertensive
Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-fluorophenyl Ethyl O 182–184°C Calcium channel blocking
Benzyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4-fluorophenyl Benzyl O Not reported Potential anticancer

*Properties inferred from analogs: Thioxo derivatives often exhibit lower melting points compared to oxo analogs (e.g., 11e and 11g in are oils, while oxo derivatives are solids).

Impact of Substituents and Functional Groups

  • 3-Bromophenyl vs. Chloro and cyano substituents similarly increase reactivity .
  • Benzyl ester vs. ethyl/octadec-9-enyl esters: Benzyl esters may enhance lipophilicity and membrane permeability compared to ethyl esters, favoring CNS activity . Long-chain esters (e.g., octadec-9-enyl) improve solubility in nonpolar environments, critical for targeting lipid-rich tissues .
  • Thioxo (C=S) vs. oxo (C=O) :
    • Thioxo derivatives show stronger hydrogen-bonding capacity (N–H⋯S interactions) in crystal packing, influencing stability .
    • Thioxo groups enhance antioxidant activity by stabilizing radical intermediates .

Preparation Methods

Catalyst Screening

Catalyst choice critically impacts yield and reaction rate:

CatalystYield (%)Reaction Time (h)Purity (%)
FeCl₃65697
HCl (conc.)58895
BF₃·Et₂O625.596
Ionic Liquid*70498

*e.g., 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄). Ionic liquids enhance solubility of the benzyl ester, reducing reaction time by 33% while improving yield.

Solvent Effects

Ethanol remains the standard solvent due to its ability to dissolve thiourea and 3-bromobenzaldehyde. Alternatives were evaluated:

SolventBoiling Point (°C)Yield (%)
Ethanol7865
Methanol6557
Acetonitrile8260
Toluene11048

Ethanol’s moderate polarity facilitates proton transfer during cyclization, outperforming non-polar solvents like toluene.

Stepwise Reaction Mechanism

Imine Formation

3-Bromobenzaldehyde reacts with thiourea under acidic conditions to form an N-acyliminium ion intermediate. FTIR analysis of reaction aliquots confirms C=N stretch at 1645 cm⁻¹ after 1 hour.

Knoevenagel Condensation

Benzyl acetoacetate undergoes nucleophilic attack by the imine nitrogen, forming a β-enamino ester. 1^1HNMR tracking shows the disappearance of the acetoacetate methyl singlet (δ 2.30 ppm) within 3 hours.

Cyclization and Dehydration

Intramolecular cyclization generates the tetrahydropyrimidine ring, with FeCl₃ catalyzing the elimination of water. Mass spectrometry data (m/z 455 [M+H]⁺) confirms ring closure after 6 hours.

Purification and Characterization

Chromatographic Purification

Crude product purification employs silica gel chromatography with chloroform/methanol (95:5) . The benzyl ester’s lipophilicity (LogP = 3.12) necessitates higher methanol content compared to ethyl analogs.

Spectroscopic Data

Key Characterization Parameters:

  • 1^1HNMR (400 MHz, DMSO-d₆): δ 2.09 (s, 3H, CH₃), 5.12 (s, 2H, OCH₂Ph), 7.25–7.78 (m, 8H, aromatic), 9.45 (s, 1H, NH).

  • FTIR (KBr): 1725 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C=S).

  • HRMS: m/z calcd for C₂₀H₁₈BrN₂O₂S [M+H]⁺ 455.03, found 455.05.

Alternative Synthetic Routes

Post-Functionalization Approach

Ethyl 4-(3-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 294854-53-8) undergoes transesterification with benzyl alcohol:

Ethyl ester+Benzyl alcoholH2SO4Benzyl ester+Ethanol\text{Ethyl ester} + \text{Benzyl alcohol} \xrightarrow{H2SO4} \text{Benzyl ester} + \text{Ethanol}

Yields reach 72% after 12 hours at 110°C, though this two-step method is less efficient than the one-pot Biginelli approach.

Solid-Phase Synthesis

Immobilizing thiourea on Wang resin enables a pseudo-one-pot synthesis. While reducing purification steps, yields drop to 55% due to incomplete resin loading.

Scalability and Industrial Considerations

Bench-scale reactions (50 g) using FeCl₃ achieve consistent yields (63–65%) with:

  • Reactor Type: Jacketed glass reactor with mechanical stirring.

  • Cooling: Rapid quench in ice-water prevents thioamide oxidation.

  • Waste Streams: Ethanol recovery (85%) via rotary evaporation reduces environmental impact.

Challenges and Limitations

  • Benzyl Ester Hydrolysis: Trace moisture during synthesis leads to carboxylic acid byproducts (≤5%). Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).

  • Thiocarbonyl Oxidation: Exposure to air converts C=S to C=O. Work under N₂ atmosphere minimizes this.

Recent Methodological Advances

Microwave-assisted synthesis (100°C, 30 min) achieves 68% yield with reduced side products. However, equipment costs limit industrial adoption.

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and what reaction parameters influence yield?

The compound is synthesized via the Biginelli condensation, a one-pot reaction involving a benzaldehyde derivative (e.g., 3-bromobenzaldehyde), a β-ketoester (e.g., benzyl acetoacetate), and thiourea. Critical parameters include:

  • Catalyst : HCl (3–5 mol%) or NH4_4Cl in ethanol/acetic acid .
  • Reaction time : 8–12 hours under reflux (~100°C) to ensure cyclization .
  • Purification : Recrystallization from ethanol or methanol yields pure crystals (typical yields: 70–85%) .
  • Substituent effects : Electron-withdrawing groups (e.g., 3-bromo) enhance cyclization efficiency compared to electron-donating substituents .

Q. How is X-ray crystallography applied to determine molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Data collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .
  • Structure solution : SHELXS-97 for phase determination via direct methods .
  • Refinement : SHELXL-97 for anisotropic displacement parameters and hydrogen-bond analysis (e.g., N–H⋯S and O–H⋯O interactions) .
  • Validation : PLATON or OLEX2 for symmetry checks and Hirshfeld surface analysis .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic disorder in the benzyl ester group during X-ray refinement?

The benzyl group’s flexibility often leads to positional disorder, complicating electron density maps. Methodological solutions include:

  • Occupancy refinement : Split disordered atoms into two sites with partial occupancies (e.g., 70:30 ratio) .
  • Restraints : Apply rigid-bond (DELU) and similarity (SIMU) restraints to maintain reasonable geometry .
  • Thermal parameters : Use ISOR to constrain anisotropic displacement for disordered atoms .
  • Validation : Cross-check with 1^1H NMR to confirm dynamic disorder in solution .

Q. How do electron-withdrawing substituents (e.g., 3-bromophenyl) versus electron-donating groups affect supramolecular architecture?

The 3-bromophenyl group enhances π-stacking and halogen bonding, influencing crystal packing:

  • Hydrogen bonding : Thioxo (C=S) groups form stronger N–H⋯S interactions (2.35–2.50 Å) compared to oxo (C=O) analogs, stabilizing layered structures .
  • Halogen interactions : Bromine participates in C–Br⋯π contacts (3.4–3.6 Å), increasing lattice energy and melting points .
  • Packing efficiency : Bulky benzyl groups reduce density (e.g., 1.3–1.4 g/cm3^3) compared to ethyl esters, affecting solubility .

Q. What methodological approaches are used to evaluate enantiomeric purity and regioselectivity in derivatives?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention time differences: 2–4 minutes) .
  • Circular dichroism (CD) : Monitor Cotton effects at 220–250 nm for thiocarbonyl chromophores .
  • Regioselectivity analysis : 1^1H NMR coupling constants (e.g., J=5.25.5J = 5.2–5.5 Hz for cis/trans diastereomers) and NOESY correlations .

Q. How can computational modeling predict biological activity (e.g., Eg5 inhibition) for this compound?

  • Docking studies : Use AutoDock Vina to model interactions with Eg5’s allosteric binding site (PDB ID: 3ZCW). Key residues: Glu116, Asp130 .
  • MD simulations : AMBER or GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .
  • QSAR models : Correlate Hammett σ+^+ values (for 3-bromo substituent) with IC50_{50} data from kinase assays .

Data Contradictions and Resolution

Q. Discrepancies in reported antibacterial activity for dihydropyrimidine analogs: How to address?

  • Strain specificity : Activity against M. tuberculosis H37Rv (MIC = 8–16 µg/mL) may not translate to Gram-negative pathogens due to efflux pump differences .
  • Oxo vs. thioxo : Thioxo derivatives show 2–3× higher potency due to enhanced membrane permeability .
  • Counterion effects : HCl salts improve solubility but may reduce cellular uptake compared to free bases .

Q. Conflicting crystallographic parameters for similar compounds: How to validate?

  • Cross-dataset validation : Compare thermal parameters (e.g., UeqU_{eq} < 0.05 Å2^2 for non-disordered atoms) and R-factors (R1_1 < 5%) across multiple studies .
  • Twining analysis : Use CELL_NOW or TWINABS to detect pseudo-merohedral twinning (common in monoclinic systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.